molecular formula C25H24FNO3 B11832886 ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

Cat. No.: B11832886
M. Wt: 405.5 g/mol
InChI Key: HTZKFGKIYZKOJI-DEOSSOPVSA-N
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Description

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate is a complex organic compound that features a combination of aromatic rings, an ester group, and an amine group

Preparation Methods

The synthesis of ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzyloxy and fluorophenyl intermediates, followed by their coupling through amination and esterification reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl ®-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate can be compared with similar compounds, such as:

    Ethyl ®-2-((4-(benzyloxy)phenyl)((4-chlorophenyl)amino)methyl)acrylate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    Ethyl ®-2-((4-(benzyloxy)phenyl)((4-methylphenyl)amino)methyl)acrylate: This compound has a methyl group instead of a fluorine atom, which can influence its physical and chemical properties.

Biological Activity

Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate, designated by the CAS number 1429921-63-0, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24FNO3, with a molecular weight of 405.46 g/mol. The compound features a complex structure that includes a benzyloxy group and a fluorophenyl amino group, which are critical for its biological activity.

PropertyValue
CAS Number1429921-63-0
Molecular FormulaC25H24FNO3
Molecular Weight405.46 g/mol
PurityNLT 98%

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate substantial antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes, disrupting their integrity and leading to cell lysis. The presence of the benzyloxy and fluorophenyl groups enhances the lipophilicity of the molecule, facilitating better penetration through lipid membranes .

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of compounds similar to this compound found that modifications in the side chains significantly affected antibacterial potency. Compounds with smaller side chains exhibited enhanced activity against Gram-positive bacteria .
  • Antifungal Activity : In another investigation, derivatives were tested against Aspergillus species, revealing that those with electron-withdrawing groups showed improved antifungal properties. The study concluded that the structural elements of the compounds play a crucial role in their antifungal efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the phenyl rings can dramatically influence biological activity. For example, the introduction of halogens or other electron-withdrawing groups has been associated with increased antimicrobial effectiveness .

Properties

Molecular Formula

C25H24FNO3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[(R)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]prop-2-enoate

InChI

InChI=1S/C25H24FNO3/c1-3-29-25(28)18(2)24(27-22-13-11-21(26)12-14-22)20-9-15-23(16-10-20)30-17-19-7-5-4-6-8-19/h4-16,24,27H,2-3,17H2,1H3/t24-/m0/s1

InChI Key

HTZKFGKIYZKOJI-DEOSSOPVSA-N

Isomeric SMILES

CCOC(=O)C(=C)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F

Origin of Product

United States

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